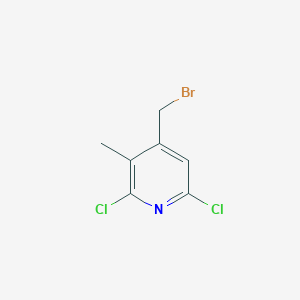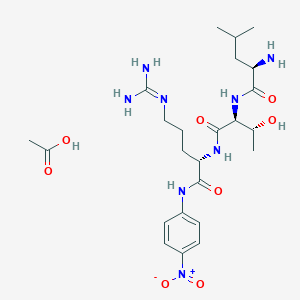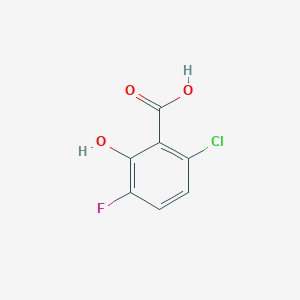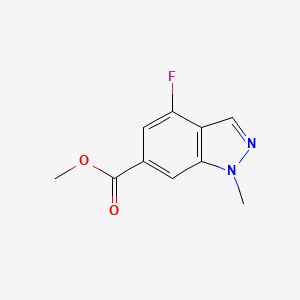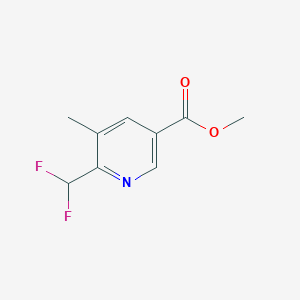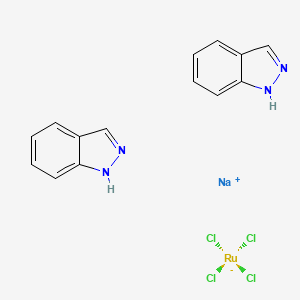![molecular formula C7H4BrN3 B13650528 5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
5-Bromopyrido[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromopyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core with a bromine atom attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrido[3,4-d]pyrimidine typically involves the bromination of pyrido[3,4-d]pyrimidine. One common method starts with 2-aminonicotinonitrile, which undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield the desired product . Microwave irradiation can be employed to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
5-Bromopyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit diverse biological activities .
科学研究应用
5-Bromopyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting protein kinases, which are crucial in cancer treatment.
Biological Studies: It is used to study the inhibition of chemokine receptors, such as CXCR2, which play a role in inflammatory and autoimmune diseases.
Industrial Applications: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Bromopyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and the modulation of immune responses .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities, used in the development of anticancer agents.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential as an anticancer agent.
Uniqueness
5-Bromopyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 5-position allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of diverse bioactive molecules .
属性
分子式 |
C7H4BrN3 |
|---|---|
分子量 |
210.03 g/mol |
IUPAC 名称 |
5-bromopyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-6-2-9-3-7-5(6)1-10-4-11-7/h1-4H |
InChI 键 |
JXHZRMOYZMLIJL-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN=CC2=NC=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)

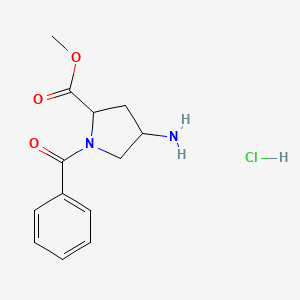
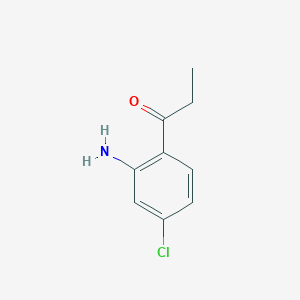
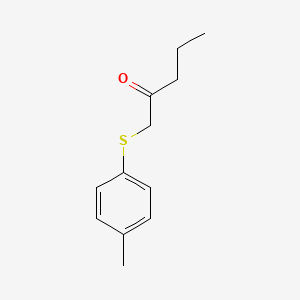

![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)
